molecular formula C20H23ClF3NO3Si B020172 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade CAS No. 1027042-31-4

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade

Cat. No. B020172
M. Wt: 445.9 g/mol
InChI Key: SFKCIHFYAYBXNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Efavirenz is metabolized extensively in species like rats, guinea pigs, hamsters, cynomolgus monkeys, and humans, showing significant differences in metabolism among species. The major metabolite excreted is the O-glucuronide conjugate of the 8-hydroxylated metabolite, alongside other metabolites involving hydroxylation at different positions and conjugation with glucuronic acid (Mutlib et al., 1999).

Molecular Structure Analysis

The molecular structure of efavirenz and its derivatives like 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is crucial for their activity. Studies involving molecular docking simulations and analyses of the crystal structure have provided insights into the conformation and interactions of efavirenz with its target, offering a basis for understanding its mechanism of action and the impact of modifications like hydroxylation (Ravikumar & Sridhar, 2009).

Chemical Reactions and Properties

The metabolism of efavirenz to 8-Hydroxyefavirenz by P450 2B6 and its subsequent reactions highlight the chemical properties and reactivity of this compound. The formation of metabolites through hydroxylation and the involvement in creating reactive intermediates elucidate the compound's chemical behavior and interactions (Bumpus et al., 2006).

Physical Properties Analysis

The physical properties of efavirenz, including its solubility and crystalline form, are essential for its formulation and therapeutic effectiveness. Research into developing systems to enhance the solubility and delivery of efavirenz demonstrates the significance of understanding its physical properties (Mabrouk et al., 2015).

Chemical Properties Analysis

The protection of hydroxyl groups, as in the case of 8-(tert-Butyldimethylsilyloxy) modifications, is a strategy to modify the chemical properties of compounds like efavirenz. Such modifications can influence the stability, reactivity, and overall chemical behavior of the compound, impacting its biological activity and utility in drug development (Corey & Venkateswarlu, 1972).

Scientific Research Applications

Metabolism and Biotransformation

8-Hydroxy Efavirenz, a primary metabolite of Efavirenz, is extensively studied for its role in the biotransformation processes within the body and its potential implications on mood changes in HIV-infected patients. Research indicates that 8-hydroxy-efavirenz, due to its ability to cross the blood-brain barrier, may contribute to efavirenz-related mood changes. This suggests its concentration could be a parameter for therapeutic drug monitoring aimed at controlling these manifestations (Grilo et al., 2016). Additionally, chronic exposure of brain astrocytes to Efavirenz and its primary metabolite, 8-hydroxy efavirenz, has shown concentration-dependent cell toxicity and a stimulation of the glycolytic flux, indicating potential long-term consequences on brain cells (Arend et al., 2016).

Drug Delivery Systems

The solubility and bioavailability challenges of Efavirenz, classified as a class II drug (low solubility and high permeability), have led to the development of multicomponent systems with cyclodextrins and hydrophilic polymers to enhance its aqueous solubility. These systems have shown promise in improving the dissolution rate of Efavirenz, highlighting a potential application of its metabolites in optimizing drug delivery mechanisms (Vieira et al., 2015).

Neurotoxicity and Neurological Effects

The neurotoxic effects of 8-hydroxy efavirenz, alongside Efavirenz, have been a point of investigation, with studies demonstrating its potent neurotoxic capabilities. It has been proposed that the biotransformation to 8-hydroxy-efavirenz is related to short- and long-term neuro-adverse reactions, with evidence suggesting different mechanisms for its neurotoxicity (Grilo et al., 2017). Additionally, metabolism by P450 2B6 leading to inactivation by distinct mechanisms has been explored, offering insights into the metabolic pathways and their potential impact on neurological health (Bumpus et al., 2006).

Pharmacological Evaluation and Metabolite Profiling

Research into the pharmacological evaluation and metabolite profiling of Efavirenz and 8-hydroxy Efavirenz has provided essential insights into their therapeutic and adverse effects. Studies have highlighted the significance of understanding the metabolic pathways of Efavirenz for optimizing its therapeutic use and managing potential side effects, including neurotoxicity and hepatotoxicity. The exploration of efavirenz metabolites and their activities further aids in the comprehensive understanding of its pharmacological profile and the development of safer and more effective antiretroviral therapies (Kumar et al., 2017).

properties

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCIHFYAYBXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449887
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade

CAS RN

1027042-31-4
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade
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8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade

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